1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate
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Overview
Description
1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate is a chemical compound with the molecular formula C14H20F2NO3S. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a difluoroethyl group and a methylbenzenesulfonate moiety, making it a versatile intermediate in chemical reactions.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate typically involves the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride to form 2,2-difluoroethyl p-toluenesulfonate. This intermediate is then reacted with 4-piperidone under basic conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in hydrogen bonding and van der Waals interactions, while the piperidine ring can engage in ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate can be compared with similar compounds such as:
2-(1,1-Difluoroethyl)-4-methyl-pyridine: This compound also features a difluoroethyl group but differs in the presence of a pyridine ring instead of a piperidine ring.
2,2-Difluoroethyl p-toluenesulfonate: This compound lacks the piperidine ring and is primarily used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical applications.
Properties
Molecular Formula |
C14H19F2NO3S |
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Molecular Weight |
319.37 g/mol |
IUPAC Name |
[1-(2,2-difluoroethyl)piperidin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H19F2NO3S/c1-11-2-4-13(5-3-11)21(18,19)20-12-6-8-17(9-7-12)10-14(15)16/h2-5,12,14H,6-10H2,1H3 |
InChI Key |
AXSQWMQRSKSIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CC(F)F |
Origin of Product |
United States |
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